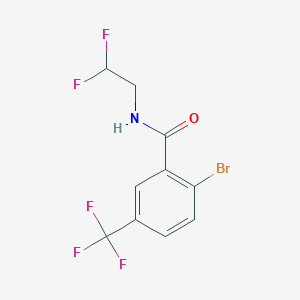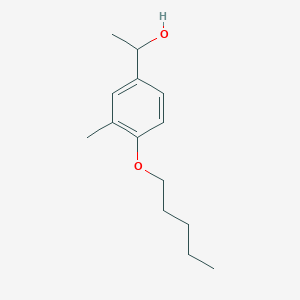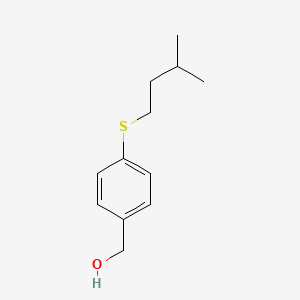![molecular formula C12H20N2O B7972590 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone](/img/structure/B7972590.png)
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
The synthesis of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the compound. The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials .
Análisis De Reacciones Químicas
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and appropriate nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone involves its interaction with specific molecular targets. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and thereby promoting sleep . The exact pathways and molecular interactions depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone can be compared with other bicyclic compounds such as:
3,9-Diazabicyclo[4.2.1]nonane: Shares a similar core structure but differs in functional groups and specific biological activities.
Bicyclo[3.3.1]nonane: . The uniqueness of this compound lies in its specific bicyclic framework and the diverse range of biological activities it exhibits.
Propiedades
IUPAC Name |
2-cyclopropyl-1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-12(7-9-1-2-9)14-6-5-10-3-4-11(8-14)13-10/h9-11,13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZSNTZQHPPNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC3CCC(C2)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
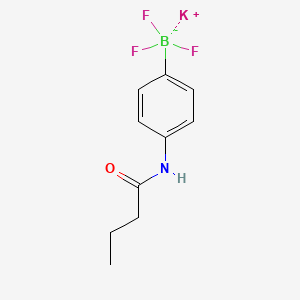
![N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine](/img/structure/B7972517.png)
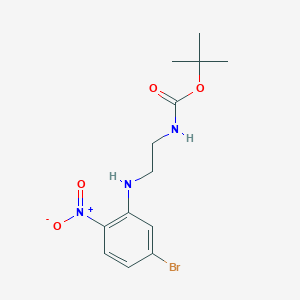
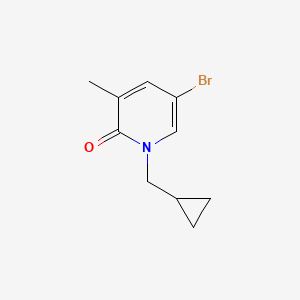
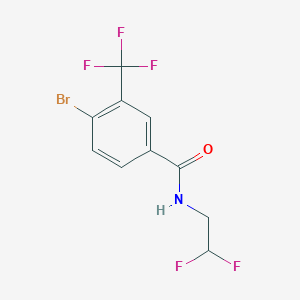
![1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7972559.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(3-methylfuran-2-yl)methanone](/img/structure/B7972566.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone](/img/structure/B7972573.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone](/img/structure/B7972574.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-methoxyethanone](/img/structure/B7972580.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone](/img/structure/B7972587.png)
